An In-Depth Technical Guide to (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Vinyl Boronic Esters in Modern Synthesis
Vinyl boronic acids and their esters are powerful building blocks in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents enable the formation of carbon-carbon bonds with high stereospecificity, a crucial aspect in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among this class of compounds, (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as trans-3-Hydroxy-1-propenylboronic acid pinacol ester, offers a unique combination of a reactive vinyl boronate and a functionalizable hydroxyl group. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, allowing for subsequent modifications at the hydroxyl position.
This guide provides a comprehensive overview of this reagent, focusing on its identification, synthesis, reactivity, and applications, with a particular emphasis on its role in drug discovery and development. It is important to note that the free boronic acid, 3-Hydroxy-1-propenylboronic acid, is less commonly used due to its lower stability. The pinacol ester provides a stable, isolable, and easily handled form of the reagent.
Part 1: Core Identification and Characterization
The definitive identification of a chemical compound relies on a combination of its unique identifiers and characteristic spectroscopic data.
CAS Number and Molecular Identity
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Chemical Name: (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Synonyms: trans-3-Hydroxy-1-propenylboronic acid pinacol ester
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CAS Number: 167896-48-2
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Molecular Formula: C₉H₁₇BO₃
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Molecular Weight: 184.04 g/mol
| Property | Value | Source |
| Boiling Point | 80-90 °C (at 0.1 Torr) | |
| Density (Predicted) | 0.99 ± 0.1 g/cm³ |
Spectroscopic Identification
While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the literature, its structure can be confidently confirmed using standard spectroscopic techniques. The following data are predicted based on the analysis of similar (E)-alkenylboronic acid pinacol esters.[1][2]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methylene, and pinacol protons.
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Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
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6.60-6.75 (dt, 1H, J ≈ 18.0, 6.0 Hz, B-CH=CH)
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5.45-5.60 (dt, 1H, J ≈ 18.0, 1.5 Hz, B-CH=CH)
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4.20-4.30 (dd, 2H, J ≈ 6.0, 1.5 Hz, -CH₂-OH)
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~1.5-2.0 (br s, 1H, -OH)
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1.26 (s, 12H, -C(CH₃)₄)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.
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Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
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~150-155 (B-CH=C H)
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~115-120 (B-C H=CH)
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83.4 (-C (CH₃)₄)
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65.0 (-C H₂-OH)
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24.8 (-C(C H₃)₄)
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.
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Predicted IR (thin film) ν (cm⁻¹):
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~3300-3400 (br, O-H stretch)
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~2980, 2930 (C-H stretch, sp³ and sp²)
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~1640 (C=C stretch)
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~1370, 1320 (B-O stretch)
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~1145 (C-O stretch)
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
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Expected m/z: 184.13 (M⁺), with other fragments corresponding to the loss of various groups.
Part 2: Synthesis and Purification
The most common and efficient method for the synthesis of (E)-vinylboronic esters is the hydroboration of alkynes. For (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the starting material is propargyl alcohol. The reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The use of a catalyst is often necessary to control the regioselectivity and stereoselectivity of the addition.
General Synthetic Approach: Catalytic Hydroboration
The hydroboration of propargyl alcohol with pinacolborane (HBpin) can be catalyzed by various transition metals, such as rhodium, iridium, copper, or ruthenium complexes.[3][4][5][6] The choice of catalyst can influence the regioselectivity, favoring either the α- or β-vinylboronate. For the desired trans-1-propenylboronic acid derivative (a β-vinylboronate), specific catalytic systems are employed.
Figure 1. General workflow for the synthesis via catalytic hydroboration.
Exemplary Experimental Protocol (Based on Analogy)
The following protocol is a representative procedure adapted from literature methods for the ruthenium-catalyzed trans-hydroboration of propargyl alcohol derivatives.[3][5] Note: This is a generalized procedure and may require optimization.
Materials:
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Propargyl alcohol
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Pinacolborane (HBpin)
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[Cp*RuCl]₄ (tetrakis(pentamethylcyclopentadienyl)ruthenium(II) chloride) or another suitable catalyst
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Anhydrous dichloromethane (CH₂Cl₂)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 1-2 mol%).
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Addition of Reagents: Add anhydrous dichloromethane, followed by propargyl alcohol (1.0 equivalent). Stir the solution at room temperature.
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Hydroboration: Add pinacolborane (1.1-1.2 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot. The reaction is typically complete within a few hours at room temperature.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the product, remove the solvent under reduced pressure, and dry under high vacuum to obtain the pure (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or low-melting solid. Confirm the structure and purity using NMR spectroscopy.
Part 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stems from the reactivity of its two key functional groups: the vinyl boronic ester and the primary alcohol.
Suzuki-Miyaura Cross-Coupling
The cornerstone application of this reagent is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinyl carbon of the boronic ester and an sp²-hybridized carbon of an organohalide or triflate (e.g., aryl, heteroaryl, or vinyl halides). The reaction proceeds with retention of the trans stereochemistry of the double bond.
Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.
This reaction is exceptionally valuable in drug discovery for several reasons:
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Structural Diversity: It allows for the rapid generation of libraries of compounds by coupling the vinyl boronate with a wide variety of aryl and heteroaryl halides.
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Late-Stage Functionalization: The reaction can be performed on complex molecules, enabling the introduction of the hydroxypropenyl moiety at a late stage of a synthetic sequence.
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Mild Conditions: The reaction conditions are generally mild and tolerant of many functional groups, which is crucial when working with sensitive drug-like molecules.
Reactivity of the Hydroxyl Group
The primary alcohol provides a handle for further synthetic transformations, such as:
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Esterification or Etherification: To introduce different functional groups or link the molecule to other scaffolds.
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Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.
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Click Chemistry: The alcohol can be converted into an azide or alkyne for use in click chemistry reactions.
Deprotection to the Free Boronic Acid
While the pinacol ester is generally used directly in coupling reactions, it is possible to deprotect it to the free boronic acid if required. This is typically achieved by transesterification or hydrolysis under acidic or basic conditions. However, the free vinyl boronic acid is often less stable and prone to protodeboronation (loss of the boronic acid group).
Part 4: Safety, Handling, and Storage
Hazard Identification
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Physical Hazards: May be a combustible liquid.
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Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.
Recommended Handling Procedures
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention if irritation persists.
-
Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Some boronic esters are sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be recommended for long-term stability.
Conclusion
(E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in stereospecific Suzuki-Miyaura cross-coupling reactions, combined with the presence of a modifiable hydroxyl group, provides a powerful tool for the synthesis of complex and diverse molecular structures. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this reagent to accelerate the development of new therapeutic agents.
References
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Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. Chemistry – A European Journal, 25(43), 10063-10068. [Link]
-
Lee, Y., & Yun, J. (2012). Regioselective catalytic hydroboration of propargylic species using Cu(I)-NHC complexes. Organic Letters, 14(18), 4842-4845. [Link]
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Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. PubMed. [Link]
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Material Safety Data Sheet. (2010, August 10). [Link]
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Aggarwal, V. K., & O'Brien, C. J. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-250. [Link]
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Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(7), 1662-1665. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
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Gioia, B., Arnaud, A., Radix, S., & Walchshofer, N. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105218. [Link]
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The Royal Society of Chemistry. (n.d.). (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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